molecular formula C8H4F2N2O2 B3136787 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile CAS No. 425430-84-8

2-(4,5-Difluoro-2-nitrophenyl)acetonitrile

Cat. No.: B3136787
CAS No.: 425430-84-8
M. Wt: 198.13 g/mol
InChI Key: POTJTSSZIUIESR-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile typically involves the nitration of a difluorobenzene derivative followed by a cyanation reaction. One common method includes the following steps:

    Nitration: The starting material, 4,5-difluorobenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Cyanation: The nitro-difluorobenzene is then subjected to a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide in the presence of a catalyst to form the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Difluoro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 2-(4,5-Difluoro-2-aminophenyl)acetonitrile.

    Substitution: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile.

    Oxidation: 2-(4,5-Difluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

2-(4,5-Difluoro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Difluoro-2-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.

    2-(4,5-Difluoro-2-aminophenyl)acetonitrile: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4,5-Difluoro-2-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4,5-difluoro-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTJTSSZIUIESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fuming nitric acid (25 ml) was stirred with cooling (ice/water bath) and 3,4-difluorophenylacetonitrile (5 g, 32.7 mmol) was added dropwise. The mixture was left to stir for 15 h and was then poured onto ice. The mixture was neutralised with sodium hydrogen carbonate and extracted with dichloromethane. The combined organic phases were dried (MgSO4), filtered and concentrated under reduced pressure to give 2(2'-nitro-4',5'-difluorophenyl)-acetonitrile as a yellow oil which was immediately in ethanol/acetic acid (19:1) and hydrogenated over 10% palladium on charcoal at 65 p.s.i. The reaction mixture was filtered and concentrated under reduced pressure. The oily residue was taken up in ethyl acetate and washed with aqueous sodium hydrogen carbonate solution. The combined organic phases were dried (MgSO4), filtered and concentrated under reduced pressure to give 5,6-Difluoroindole as a yellow solid. Mass spectroscopy showed 154.1 (MH+).
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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